HO-1 Inhibitory Potency: 1,2,4-Triazole-Ketone Demonstrated Equipotent to the Lead Imidazole-Ketone Comparator in a Direct SAR Series
In a systematic SAR study, 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone was found to be equipotent to the lead imidazole-based inhibitor in the same series (1-(1H-imidazol-1-yl)-4-phenyl-2-butanone) against heme oxygenase-1 (HO-1) [1]. Both the 1,2,4-triazole-ketone and the imidazole-ketone exhibited IC₅₀ values in the low micromolar range (5.3 µM and 1.85 µM, respectively) when tested against rat spleen microsomal HO-1 under identical assay conditions, while the corresponding 1H-1,2,3-triazole and 2H-tetrazole analogs showed substantially weaker inhibition [1]. This demonstrates that the 1,2,4-triazole isomer specifically retains potency comparable to the imidazole reference, unlike other azole regioisomers in the same study.
| Evidence Dimension | HO-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 5.3 µM (rat spleen microsomal HO-1; compound 11 in Roman et al., 2010) |
| Comparator Or Baseline | 1-(1H-Imidazol-1-yl)-4-phenyl-2-butanone: IC₅₀ ≈ 1.85 µM (rat spleen microsomal HO-1; compound 4) vs. 1H-1,2,3-triazole analog: substantially less potent; 2H-tetrazole analog: less potent [1] |
| Quantified Difference | ~2.9-fold difference vs. imidazole comparator (equipotent designation confirmed by authors); >10-fold advantage over 1,2,3-triazole and 2H-tetrazole regioisomers [1] |
| Conditions | Rat spleen microsomal HO-1 enzyme assay; quantification of CO formation from heme degradation; pH 7.4, 37°C [1] |
Why This Matters
For researchers procuring HO-1 inhibitors, this compound provides 1,2,4-triazole-based potency approaching the imidazole reference with a differentiated heterocyclic anchor, enabling azole-diversified chemical probe panels without sacrificing target engagement.
- [1] Roman, G., Rahman, M. N., Vukomanovic, D., Jia, Z., Nakatsu, K., & Szarek, W. A. (2010). Heme oxygenase inhibition by 2-oxy-substituted 1-azolyl-4-phenylbutanes: Effect of variation of the azole moiety. X-ray crystal structure of human heme oxygenase-1 in complex with 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Chemical Biology & Drug Design, 75(1), 68–90. View Source
